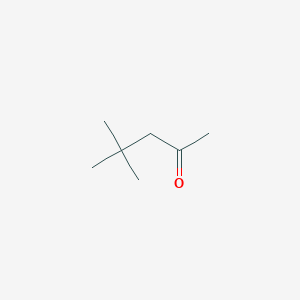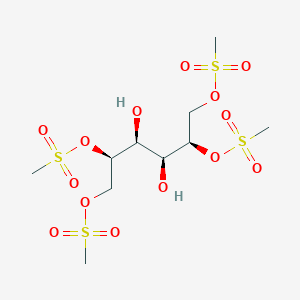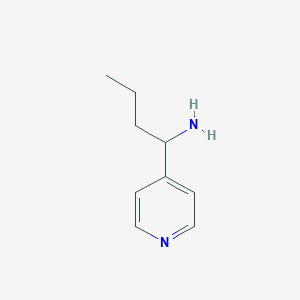
15-Keto-Prostaglandin E2
Übersicht
Beschreibung
15-keto Prostaglandin E2 is a metabolite of Prostaglandin E2, which is a potent lipid mediator involved in various physiological processes, including inflammation and carcinogenesis . This compound is formed by the oxidation of the 15-hydroxyl group of Prostaglandin E2 by the enzyme 15-hydroxyprostaglandin dehydrogenase .
Wissenschaftliche Forschungsanwendungen
15-Keto-Prostaglandin E2 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Die Verbindung wird für ihre Rolle bei der Modulation von Immunantworten und Entzündungen untersucht.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an spezifische Rezeptoren bindet und diese aktiviert, wie z. B. den Peroxisomen-Proliferator-aktivierten Rezeptor gamma (PPAR-γ) . Diese Aktivierung führt zur Modulation verschiedener Signalwege, die an Entzündungen, Immunantworten und Zellproliferation beteiligt sind . Darüber hinaus inhibiert es die Aktivierung des Signaltransduktors und Aktivators der Transkription 3 (STAT3) durch Modifikation von Cystein-Thiolresten .
Ähnliche Verbindungen:
Prostaglandin E2: Der Vorläufer von this compound, der an Entzündungen und Karzinogenese beteiligt ist.
15-Keto-Prostaglandin F2α: Ein weiterer Metabolit von Prostaglandin F2α, der an ähnlichen physiologischen Prozessen beteiligt ist.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Rolle bei der Modulation von Immunantworten und seiner potenziellen therapeutischen Wirkungen bei Krebs und entzündlichen Erkrankungen . Im Gegensatz zu seinem Vorläufer, Prostaglandin E2, bindet this compound nicht effektiv an die gleichen Rezeptoren, was zu unterschiedlichen physiologischen Wirkungen führt .
Wirkmechanismus
Target of Action
The primary target of 15-keto-prostaglandin E2 (15k-PGE2) is the peroxisome proliferator-activated receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and cell proliferation . Additionally, 15k-PGE2 has been shown to inhibit STAT3 signaling, thereby suppressing cell growth and proliferation .
Mode of Action
15k-PGE2 interacts with its targets by activating PPAR-γ to promote growth during infection . It also inhibits STAT3 signaling through cysteine thiol modification . This dual action allows 15k-PGE2 to both promote growth in certain contexts and suppress growth in others.
Biochemical Pathways
15k-PGE2 is a metabolite of prostaglandin E2 (PGE2), formed by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) . This conversion is part of the cyclooxygenase (COX) pathway, which is responsible for the production of prostanoids from arachidonic acid . The activation of PPAR-γ by 15k-PGE2 promotes growth during infection, implicating this compound in the regulation of immune responses .
Pharmacokinetics
15k-PGE2 is a metabolite of PGE2 and is formed almost instantaneously and completely in vivo . It accumulates to detectable levels in plasma, with levels in humans between 10-100 pg/ml . It undergoes further metabolism and chemical decomposition, giving it a relatively short half-life .
Result of Action
The activation of PPAR-γ by 15k-PGE2 promotes the growth of Cryptococcus neoformans during infection . On the other hand, the inhibition of STAT3 signaling by 15k-PGE2 results in the suppression of cell growth and proliferation . These actions highlight the dual role of 15k-PGE2 in both promoting and suppressing growth depending on the context.
Action Environment
The action of 15k-PGE2 is influenced by the environment within the host organism. For instance, the conversion of PGE2 to 15k-PGE2 is required for the promotion of fungal growth during infection . Furthermore, the effects of 15k-PGE2 can be influenced by factors such as the presence of other immune cells, the state of the host’s immune system, and the presence of other signaling molecules .
Biochemische Analyse
Biochemical Properties
15-Keto-Prostaglandin E2 inhibits the activation of STAT3 by binding to its Cys259 residue . It can bind and stabilize EP2 and EP4 receptors . It has been found to inhibit the growth and progression of breast cancer cells . Moreover, this compound activates PPAR-γ and promotes fungal growth .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the growth of breast cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to the Cys259 residue of STAT3, inhibiting its activation . This compound can also bind and stabilize EP2 and EP4 receptors . Furthermore, it has been found to activate PPAR-γ .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: 15-Keto-Prostaglandin E2 wird aus Prostaglandin E2 durch die Wirkung von 15-Hydroxyprostaglandin-Dehydrogenase synthetisiert. Dieses Enzym katalysiert die Oxidation der 15-Hydroxygruppe zur Bildung der Ketogruppe . Die Reaktion erfolgt typischerweise unter physiologischen Bedingungen, wobei NAD+ als Kofaktor vorhanden ist .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Fermentation von Mikroorganismen, die 15-Hydroxyprostaglandin-Dehydrogenase exprimieren. Das Enzym wird dann isoliert und verwendet, um Prostaglandin E2 unter kontrollierten Bedingungen in this compound umzuwandeln .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 15-Keto-Prostaglandin E2 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die primäre Reaktion ist die Oxidation von Prostaglandin E2 zur Bildung von this compound.
Reduktion: Es kann unter bestimmten Bedingungen zurück zu Prostaglandin E2 reduziert werden.
Substitution: Die Verbindung kann Substitutionsreaktionen an der Ketogruppe eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: NAD+ ist ein häufig verwendeter Kofaktor im Oxidationsprozess.
Substitution: Verschiedene Nucleophile können verwendet werden, um die Ketogruppe unter milden Bedingungen zu substituieren.
Hauptprodukte, die gebildet werden:
Oxidation: this compound ist das Hauptprodukt, das durch die Oxidation von Prostaglandin E2 gebildet wird.
Reduktion: Prostaglandin E2 ist das Hauptprodukt, das durch die Reduktion von this compound gebildet wird.
Substitution: Substituierte Derivate von this compound werden gebildet, abhängig von dem verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
Prostaglandin E2: The precursor of 15-keto Prostaglandin E2, involved in inflammation and carcinogenesis.
15-keto Prostaglandin F2α: Another metabolite of Prostaglandin F2α, involved in similar physiological processes.
Uniqueness: 15-keto Prostaglandin E2 is unique due to its specific role in modulating immune responses and its potential therapeutic effects in cancer and inflammatory diseases . Unlike its precursor, Prostaglandin E2, 15-keto Prostaglandin E2 does not bind effectively to the same receptors, leading to different physiological effects .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTJDWROBKPZNV-KMXMBPPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317991 | |
| Record name | 15-keto-PGE2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-Keto-prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26441-05-4 | |
| Record name | 15-keto-PGE2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26441-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Ketoprostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026441054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-keto-PGE2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-KETOPROSTAGLANDIN E2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S0F1FTK13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 15-Keto-prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)







